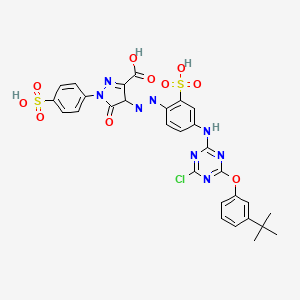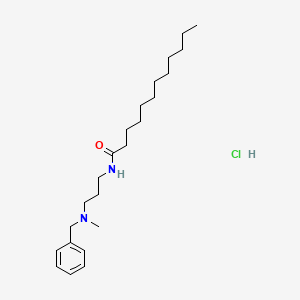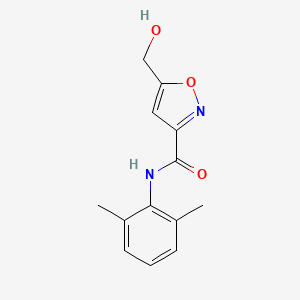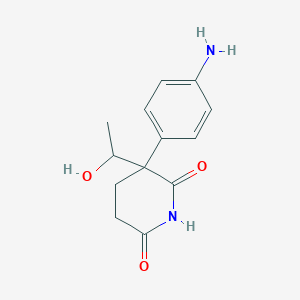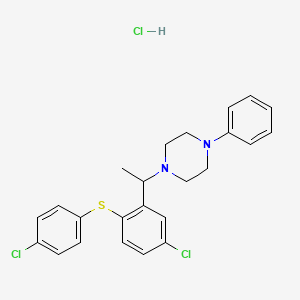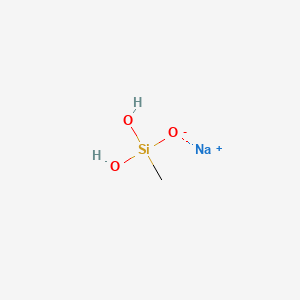
Sodium methylsilanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium methylsilanetriol is an organosilicon compound with the chemical formula CH3Si(OH)3Na. It is a derivative of methylsilanetriol, where the hydrogen atom in the hydroxyl group is replaced by a sodium ion. This compound is known for its applications in various fields, including cosmetics, agriculture, and electronics, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium methylsilanetriol can be synthesized through the hydrolysis of methyltrichlorosilane (CH3SiCl3) in the presence of water, followed by neutralization with sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3\text{HCl} ] [ \text{CH}_3\text{Si(OH)}_3 + \text{NaOH} \rightarrow \text{CH}_3\text{Si(OH)}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of methyltrichlorosilane, followed by the addition of sodium hydroxide to neutralize the resulting hydrochloric acid. This process is typically carried out in a controlled environment to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium methylsilanetriol undergoes various chemical reactions, including:
Hydrolysis and Condensation: Under acidic or basic conditions, it can hydrolyze to form silanols, which can further condense to form siloxanes.
Substitution Reactions: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and catalysts such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Condensation: Acidic or basic conditions to promote the formation of siloxane bonds.
Major Products Formed:
Siloxanes: Linear or cyclic siloxanes are formed through condensation reactions.
Substituted Silanols: Various substituted silanols can be synthesized depending on the reagents used.
Applications De Recherche Scientifique
Sodium methylsilanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential role in enhancing the bioavailability of silicon in biological systems.
Medicine: Explored for its use in silicon supplements to support bone and connective tissue health.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds
Mécanisme D'action
The mechanism of action of sodium methylsilanetriol involves its ability to hydrolyze and condense to form siloxane bonds. These reactions are facilitated by the presence of water and catalysts, leading to the formation of stable siloxane networks. In biological systems, it is believed to enhance the bioavailability of silicon, which is essential for the synthesis of collagen and other connective tissue components .
Comparaison Avec Des Composés Similaires
Methylsilanetriol (CH3Si(OH)3): The parent compound, which lacks the sodium ion.
Sodium Silicate (Na2SiO3): Another sodium-containing silicon compound with different chemical properties and applications.
Tetraethyl Orthosilicate (TEOS): A silicon compound used as a precursor for silica synthesis.
Uniqueness: Sodium methylsilanetriol is unique due to its combination of organosilicon and sodium properties, making it highly soluble in water and useful in various applications where both silicon and sodium are beneficial .
Propriétés
Numéro CAS |
4493-34-9 |
|---|---|
Formule moléculaire |
CH5NaO3Si |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
sodium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.Na/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
LYBFGZZXTTYWGW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](O)(O)[O-].[Na+] |
Description physique |
Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


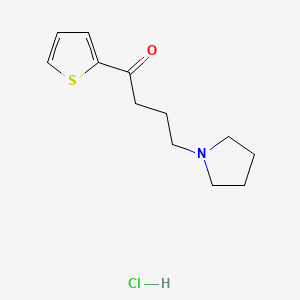
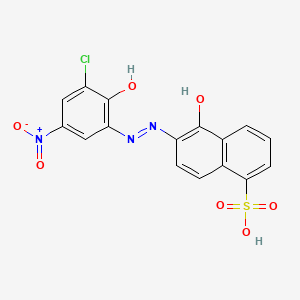


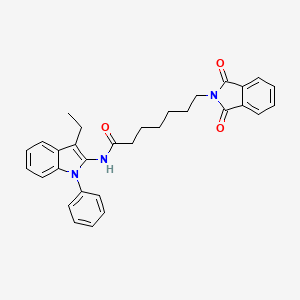

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
